REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][C:11]([F:14])([F:13])[F:12])=[CH:6][C:3]=1[CH:4]=[O:5].[I:15]N1C(=O)CCC1=O>CN(C=O)C>[OH:1][C:2]1[C:9]([I:15])=[CH:8][C:7]([O:10][C:11]([F:12])([F:13])[F:14])=[CH:6][C:3]=1[CH:4]=[O:5]
|
Name
|
|
Quantity
|
5.09 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=O)C=C(C=C1)OC(F)(F)F
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 2 days under a dry N2 atmosphere
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in EtOAc (200 mL)
|
Type
|
WASH
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Details
|
washed with 0.5 N HCl (200 mL), H2O (200 mL), aqueous sodium thiosulfate (100 mL), brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
Purification by sublimation under vacuum at 85° C.
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=O)C=C(C=C1I)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.97 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |